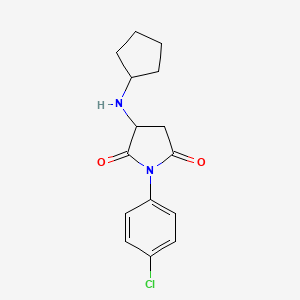![molecular formula C20H24N2O3S B5158483 N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5158483.png)
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide, also known as CP-690,550, is a small molecule drug that was developed as a Janus kinase (JAK) inhibitor. It has been studied extensively for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Mecanismo De Acción
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways that regulate immune cell function. By blocking JAK activity, N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide reduces the production of pro-inflammatory cytokines and other immune system molecules that contribute to autoimmune disease.
Biochemical and Physiological Effects
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been shown to have a number of biochemical and physiological effects, including reducing the production of pro-inflammatory cytokines, inhibiting the activation of immune cells, and reducing the infiltration of immune cells into inflamed tissues. It has also been shown to improve joint function and reduce skin lesions in animal models of rheumatoid arthritis and psoriasis, respectively.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has several advantages for use in lab experiments. It is a small molecule drug that can be easily synthesized and administered to animals. It has also been shown to be effective in reducing inflammation and improving symptoms in animal models of autoimmune disease. However, there are also limitations to its use in lab experiments. It is not effective in all animal models of autoimmune disease, and its effects may vary depending on the specific disease and animal model being studied.
Direcciones Futuras
There are several future directions for research on N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide. One area of interest is its potential use in treating other autoimmune diseases, such as inflammatory bowel disease and multiple sclerosis. Another area of interest is its potential use in combination with other drugs to improve its efficacy and reduce side effects. Additionally, further research is needed to better understand the mechanisms of action of N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide and to identify biomarkers that can predict its efficacy in individual patients.
Métodos De Síntesis
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide can be synthesized using a multi-step process, starting with the reaction of 4-methylbenzene-1-sulfonyl chloride with 4-methylphenylamine to form the intermediate compound 4-methyl-N-(4-methylphenyl)benzenesulfonamide. This intermediate is then reacted with cyclopentanecarboxylic acid to form the final product, N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide.
Aplicaciones Científicas De Investigación
N-cyclopentyl-4-methyl-3-{[(4-methylphenyl)amino]sulfonyl}benzamide has been the subject of numerous scientific studies, particularly in the field of autoimmune diseases. It has been shown to be effective in reducing inflammation and improving symptoms in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. In clinical trials, it has also been shown to be effective in treating rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-cyclopentyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-14-7-11-18(12-8-14)22-26(24,25)19-13-16(10-9-15(19)2)20(23)21-17-5-3-4-6-17/h7-13,17,22H,3-6H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPWVJNFWFPGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-methyl-3-[(4-methylphenyl)sulfamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5158409.png)
![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)
![1,3-dimethyl-5-[3-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5158423.png)

![N-[2-(anilinocarbonyl)phenyl]-2-[(2-cyanophenyl)thio]benzamide](/img/structure/B5158437.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5158441.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B5158454.png)

![1-{4-[4-(9-anthrylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158477.png)

![3-chloro-N-(4-{[(2,5-dimethoxyphenyl)amino]sulfonyl}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B5158497.png)
![N-(3-chloro-4-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B5158510.png)